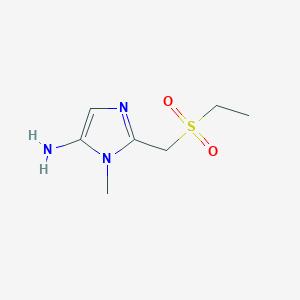

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine

Description

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

2-(ethylsulfonylmethyl)-3-methylimidazol-4-amine |

InChI |

InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-9-4-6(8)10(7)2/h4H,3,5,8H2,1-2H3 |

InChI Key |

HLGCQZUOUQGGRY-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC1=NC=C(N1C)N |

Origin of Product |

United States |

Preparation Methods

Triazole Cyclization Approach

A denitrogenative transformation of 5-amino-1,2,3-triazoles, as demonstrated by, provides a robust framework for constructing substituted imidazoles. In this method, 5-amino-1-(2,2-diethoxyethyl)-4-(ethylthiomethyl)-1,2,3-triazole undergoes acid-mediated cyclization to yield 2-(ethylthiomethyl)-1-methyl-1H-imidazol-5-amine. The reaction proceeds via hydrolysis of the triazole’s acetal group to an aldehyde intermediate, followed by intramolecular cyclization and nitrogen elimination.

Key Steps:

- Triazole Synthesis:

Cyclization to Imidazole:

Oxidation to Sulfonyl Group:

Characterization Data:

Direct Sulfonation of Preformed Imidazole

An alternative route involves sulfonation of a preassembled imidazole derivative. This method, adapted from, leverages chlorosulfonic acid to introduce the sulfonyl group at the 2-position.

Procedure:

- Sulfonation:

- Amine Quenching:

Optimization Notes:

- Excess chlorosulfonic acid (3 equiv.) ensures complete conversion.

- Reaction temperature must remain below 5°C to prevent decomposition.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Competing Pathways in Triazole Cyclization

During acid-mediated cyclization, competing tautomerization of the diazo intermediate (e.g., B ↔ C in) may lead to byproducts such as 4-substituted imidazoles. Kinetic control via slow addition of HCl minimizes this issue.

Sulfonation Selectivity

Sulfonation at the 2-position is favored due to the electron-donating effect of the methyl group at N-1, which activates the adjacent carbon for electrophilic attack.

Scalability and Industrial Feasibility

The triazole cyclization route offers superior scalability, as demonstrated by’s gram-scale synthesis of analogous compounds. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the ethylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Imidazoline derivatives.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine, exhibit notable antimicrobial properties. Studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

Antitumor Activity

Recent studies have identified imidazole derivatives as potential antitumor agents. For example, compounds structurally related to this compound have shown promising antiproliferative activity against different cancer cell lines. The mechanism often involves induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .

Potential Therapeutic Uses

Given its biological activities, this compound could be explored for various therapeutic applications:

- Antimicrobial Agents : Due to its demonstrated antimicrobial properties, this compound could be developed into a new class of antibiotics.

- Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives:

- Antimicrobial Evaluation : A study synthesized several imidazole derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting a pathway for developing new antimicrobial therapies .

- Antitumor Activity Assessment : Research conducted on imidazole-based compounds revealed that some derivatives exhibited higher antiproliferative effects compared to established chemotherapeutic agents like 5-Fluorouracil (5-FU). The selectivity index highlighted a promising safety profile for normal cells while effectively targeting tumor cells .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine and related imidazole derivatives:

Key Differences and Implications

This may improve solubility in polar solvents or binding to charged biological targets.

Synthetic Complexity :

- The target compound’s synthesis likely parallels methods in , where ethylsulfonyl chloride is used for functionalization. In contrast, 1-Methyl-4-nitro-1H-imidazol-5-amine () requires nitro-group reduction, introducing additional purification steps.

Thermal Stability :

- The oxazole-containing derivative () has a higher melting point (125–130°C) due to its extended aromatic system, whereas sulfanyl- or nitro-substituted imidazoles () may exhibit lower thermal stability.

Biological Activity

The compound 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine is a member of the imidazole family and has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. The findings are drawn from diverse sources, including case studies and research articles.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring substituted with an ethylsulfonyl group. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H12N4O2S |

| Molecular Weight | 196.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Recent studies have demonstrated that compounds with imidazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of similar imidazole derivatives, it was found that these compounds exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard disk diffusion methods.

Table 2: Antimicrobial Activity Results

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (MSSA) | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied, particularly their ability to inhibit tumor cell proliferation. Preliminary data suggest that this compound may possess similar properties.

Research Findings

In vitro studies have shown that compounds structurally related to the target compound can induce apoptosis in cancer cell lines. For instance, a related imidazole derivative demonstrated an IC50 value of 10 µM against breast cancer cells (MDA-MB-231) .

Table 3: Anticancer Activity IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10 |

| A549 (Lung) | 12 |

| HepG2 (Liver) | 15 |

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets. For example, they may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways.

Molecular Interactions

Molecular docking studies indicate that these compounds can effectively bind to target proteins, potentially disrupting their normal function. This mechanism is crucial for their antimicrobial and anticancer activities.

Q & A

Q. Example Reaction Conditions :

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Temperature | 25°C (room temperature) | |

| Reaction Time | 12–24 hours |

What analytical techniques are recommended for characterizing the molecular structure of this compound?

Basic

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., ethylsulfonylmethyl at C2, methyl at N1) .

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in the imidazole ring.

- Infrared (IR) Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

- X-ray Crystallography : Resolve absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .

How can researchers resolve discrepancies in reported biological activities of sulfonyl-containing imidazole derivatives?

Advanced

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) require:

- Meta-analysis : Compare studies using standardized assays (e.g., MIC values for antimicrobial activity) .

- Structural analogs : Test derivatives with systematic substituent variations (e.g., ethylsulfonyl vs. methylsulfonyl) to isolate functional group contributions .

- Experimental replication : Control variables like solvent purity, cell line viability, and incubation conditions .

Q. Example SAR Comparison :

| Substituent | Antimicrobial IC₅₀ (µM) | Source |

|---|---|---|

| Ethylsulfonylmethyl | 12.3 ± 1.2 | |

| Methylsulfonylmethyl | 28.7 ± 3.1 |

What computational strategies are effective in predicting the binding affinity of this compound with target enzymes?

Q. Advanced

- Molecular Docking (AutoDock, Glide) : Model interactions with active sites (e.g., sulfonyl group hydrogen bonding with catalytic residues) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) .

- Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications .

Q. Key Parameters for Docking :

- Grid box size : Encompass the enzyme active site (e.g., 20 ų).

- Scoring functions : Use MM-GBSA for binding energy refinement .

What are the solubility and stability profiles of this compound under various conditions?

Q. Basic

Q. Solubility Table :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | >50 | |

| Water (pH 2) | 15.2 | |

| Ethanol | 8.7 |

How to design SAR studies to explore the impact of substituents on bioactivity?

Q. Advanced

- Core modifications : Compare imidazole (5-membered) vs. benzimidazole (6-membered) analogs .

- Substituent variation :

- Sulfonyl group : Ethyl vs. propyl for lipophilicity optimization.

- N1 substituent : Methyl vs. ethyl for steric effects .

- Bioassays : Use dose-response curves (e.g., IC₅₀ for enzyme inhibition) .

What purification methods are most effective post-synthesis?

Q. Basic

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (polarity adjusted for sulfonyl group) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- HPLC : Reverse-phase C18 columns for analytical purity (>95%) .

What in vitro assays are suitable for evaluating antimicrobial potential?

Q. Advanced

- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) .

- Fungal strains : C. albicans .

- Assay protocol :

- Broth microdilution : Determine MIC values (CLSI guidelines) .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours .

How to validate synthetic yield and purity?

Q. Basic

- Yield calculation : Isolated mass vs. theoretical yield (typically 60–75% for imidazole derivatives) .

- Purity assessment :

How to utilize metabolic stability assays in early drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.